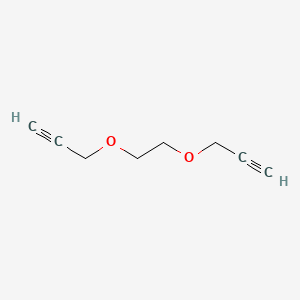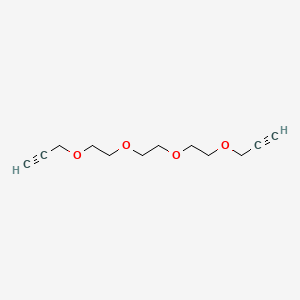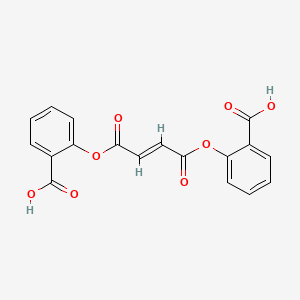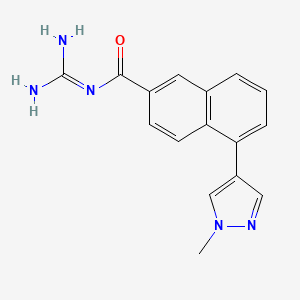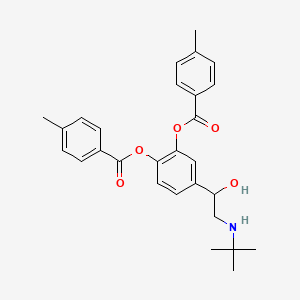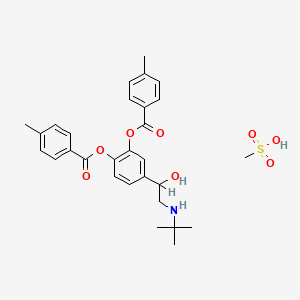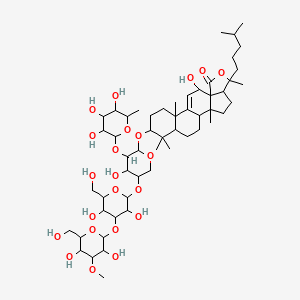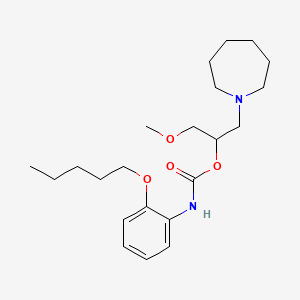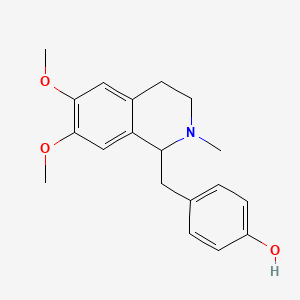
Armepavine
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La armepavina se puede sintetizar a través de varias vías químicas. Un método común implica la condensación de 6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina con 4-hidroxibenzaldehído en condiciones ácidas, seguido de pasos de reducción y metilación para obtener el producto final .
Métodos de producción industrial: La producción industrial de armepavina generalmente implica la extracción de Nelumbo nucifera utilizando solventes orgánicos. El extracto crudo se purifica luego mediante técnicas cromatográficas para aislar la armepavina en su forma pura .
Tipos de reacciones:
Oxidación: La armepavina puede sufrir reacciones de oxidación, a menudo utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados de quinona.
Reducción: La reducción de armepavina se puede lograr utilizando agentes como el borohidruro de sodio, lo que da como resultado la formación de derivados dihidro.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Hidróxido de sodio, varios nucleófilos.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados dihidro.
Sustitución: Compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como precursor en la síntesis de alcaloides más complejos y moléculas bioactivas.
Biología:
- Investigado por su papel en la modulación de las respuestas inmunitarias y sus efectos en las vías de señalización celular .
Medicina:
- Ha demostrado potencial para el tratamiento de enfermedades autoinmunes como la nefritis lúpica y la artritis reumatoide al inhibir las citoquinas proinflamatorias y modular la actividad de las células inmunitarias .
- Exhibe propiedades antiinflamatorias, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos antiinflamatorios .
Industria:
Mecanismo De Acción
La armepavina ejerce sus efectos principalmente a través de la inhibición de la vía de señalización del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB). Esta inhibición conduce a una disminución en la producción de citoquinas proinflamatorias como el factor de necrosis tumoral alfa (TNF-α) e interleucinas. Además, la armepavina modula la vía de la proteína quinasa activada por mitógeno (MAPK), contribuyendo aún más a sus efectos antiinflamatorios e inmunosupresores .
Compuestos similares:
Tetrahidropalmatina: Otro alcaloide con propiedades sedantes y analgésicas.
Berberina: Conocida por sus efectos antimicrobianos y antiinflamatorios.
Magnoflorina: Exhibe propiedades antiinflamatorias e inmunomoduladoras similares.
Comparación:
Comparación Con Compuestos Similares
Tetrahydropalmatine: Another alkaloid with sedative and analgesic properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Magnoflorine: Exhibits similar anti-inflammatory and immunomodulatory properties.
Comparison:
Propiedades
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955773 | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-67-3, 524-20-9, 3423-14-1 | |
| Record name | Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armepavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




